6-(4-chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Topological complexity Positional isomer differentiation Molecular shape descriptor

This specific meta-methylbenzyl positional isomer fills a critical SAR gap between unsubstituted N2-benzyl and more elaborate PDE3B inhibitors, enabling systematic mapping of positional methyl effects on potency and subtype selectivity. The 4-chlorophenyl group provides a balanced halogen bonding profile (contrasting with fluoro and bromo analogs) ideal for isolating halogen bond contributions in biophysical and biochemical assays. Procure this exact compound—not a generic positional isomer—to ensure reproducible structure-activity relationship studies and to benchmark computational methods with a minimal perturbation pair versus the para-methyl isomer.

Molecular Formula C18H15ClN2O
Molecular Weight 310.78
CAS No. 922881-35-4
Cat. No. B2920032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
CAS922881-35-4
Molecular FormulaC18H15ClN2O
Molecular Weight310.78
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O/c1-13-3-2-4-14(11-13)12-21-18(22)10-9-17(20-21)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3
InChIKeyOMONZARPZFYTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 922881-35-4): Procurement-Relevant Compound Profile


6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 922881-35-4) is a synthetic pyridazin-3(2H)-one derivative with a 4-chlorophenyl substituent at the 6-position and a 3-methylbenzyl (meta-methylbenzyl) moiety at the N2-position [1]. This compound belongs to the 6-aryl-2-benzylpyridazinone scaffold class, which has been extensively investigated in medicinal chemistry for phosphodiesterase (PDE) inhibition, kinase modulation, and anticancer applications [2]. The compound has a molecular formula of C18H15ClN2O, a molecular weight of 310.8 g/mol, and a computed XLogP3 value of 3.9 [1]. It is commercially available at ≥95% purity for research use only .

Why 6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one Cannot Be Casually Interchanged with Positional Isomers or Halogen Analogs


Within the 6-aryl-2-benzylpyridazinone chemotype, the precise position of the methyl substituent on the N2-benzyl group (ortho, meta, or para) and the identity of the 6-aryl halogen (Cl, F, Br, or CH3) are not interchangeable without consequences for biological target engagement. Published structure-activity relationship (SAR) studies on aryldihydropyridazinones demonstrate that N2-benzyl substitution patterns directly modulate PDE3 subtype selectivity and potency, with minor structural changes yielding orders-of-magnitude differences in IC50 values [1]. Furthermore, the 4-chlorophenyl group at position 6 provides a distinct halogen bonding profile and electronic character compared to 4-fluoro, 4-bromo, or 4-methyl analogs, which can alter binding affinity, metabolic stability, and off-target profiles [2]. Generic substitution with a positional isomer or a different halogen congener risks breaking the specific pharmacophoric alignment required for the intended target interaction, making compound-specific procurement essential for reproducible research [2].

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one vs. Closest Analogs


Topological Complexity Differentiates Meta-Methyl from Para-Methyl Positional Isomer

The target compound (CAS 922881-35-4) bearing a 3-methylbenzyl (meta-methyl) substituent at N2 exhibits a computed Complexity value of 466, compared to 458 for its closest positional isomer, 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 922946-21-2, para-methyl), as calculated by the Cactvs algorithm and reported in PubChem [1]. This difference of 8 units reflects the distinct topological arrangement of the methyl group, which alters molecular shape without changing the molecular formula (C18H15ClN2O), molecular weight (310.8 g/mol), XLogP3 (3.9), or TPSA (32.7 Ų) [1]. The higher Complexity value for the meta isomer indicates that the 3-methyl substitution pattern introduces greater topological diversity—a factor known to influence protein-ligand shape complementarity and binding site recognition [2].

Topological complexity Positional isomer differentiation Molecular shape descriptor

Chlorine Substituent at 6-Position Provides Halogen Bonding Capability Absent in Non-Halogenated and Fluorinated Analogs

The target compound possesses a 4-chlorophenyl group at position 6 of the pyridazinone core. Replacement of chlorine with fluorine (6-(4-fluorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one) eliminates the potential for halogen bonding via the σ-hole mechanism, as fluorine's high electronegativity and low polarizability preclude it from functioning as a halogen bond donor [1]. Replacement with bromine (6-(4-bromophenyl) analog) increases halogen bond donor strength but also increases molecular weight, alters lipophilicity, and may enhance non-specific protein binding. Replacement with a methyl group (6-(4-methylphenyl) analog) removes halogen bonding capability entirely. SAR studies on related pyridazinone scaffolds have shown that the identity of the 4-substituent on the 6-phenyl ring can modulate PDE inhibitory activity and c-Met kinase binding affinity [2]. Specifically, chlorine at the 4-position of the distal phenyl ring in 6-aryl-2-benzylpyridazinones has been associated with favorable potency and selectivity profiles in kinase inhibition contexts [2].

Halogen bonding 4-Chlorophenyl pharmacophore Halogen-dependent SAR

N2-Benzyl Substitution Pattern Is a Critical Determinant of PDE3 Inhibitory Potency and Subtype Selectivity

In a benchmark study by Edmondson et al. (2003), aryldihydropyridazinones bearing N2-benzyl vinylogous amide substituents were identified as potent and selective PDE3B inhibitors. The lead compound 8a from this series achieved PDE3B IC50 = 0.19 nM with 6.8-fold selectivity over PDE3A (IC50 = 1.3 nM) [1]. This study established that the N2-benzyl substitution pattern is a critical pharmacophoric element governing both potency and subtype selectivity within the aryldihydropyridazinone class. While the target compound (CAS 922881-35-4) differs from compound 8a in specific substituent details—notably bearing a simple 3-methylbenzyl group at N2 rather than a vinylogous amide-extended benzyl—the presence of the N2-benzyl moiety places it within the same pharmacophoric family. The meta-methyl substitution on the benzyl group introduces steric and electronic modulation at a position demonstrated to influence target binding [1]. This class-level evidence indicates that N2-benzyl-substituted aryldihydropyridazinones have intrinsic potential for PDE3 modulation, and the specific 3-methylbenzyl variant offers a distinct SAR data point for lead optimization programs.

PDE3 inhibition Subtype selectivity N2-Benzyl SAR

Meta-Methylbenzyl Substituent Confers Distinct Physicochemical Properties vs. Ortho-Methyl and Para-Methyl Positional Isomers

The target compound bears a 3-methylbenzyl (meta-methyl) group at the N2 position, distinguishing it from both the 2-methylbenzyl (ortho-methyl, CAS 941930-96-7) and 4-methylbenzyl (para-methyl, CAS 922946-21-2) positional isomers. All three isomers share the identical molecular formula (C18H15ClN2O) and molecular weight (310.8 g/mol), but differ in the spatial orientation of the methyl group relative to the pyridazinone core [1]. The meta-methyl substitution positions the methyl group at a geometry that avoids the steric congestion of ortho-substitution while providing different electronic resonance effects compared to para-substitution. In aromatic systems, meta-substituents exert primarily inductive effects on the ring electronic distribution, whereas para-substituents contribute both inductive and resonance effects [2]. This differential electronic influence propagates through the benzyl CH2 linker to the pyridazinone N2 atom, potentially modulating the electron density at the lactam carbonyl and affecting hydrogen bond acceptor strength. For procurement purposes, the meta-methyl isomer is a chemically distinct entity from the para-methyl and ortho-methyl isomers, and cannot be substituted without altering the compound's interaction profile with biological targets [2].

Positional isomer differentiation Meta-substitution effect Physicochemical property comparison

Commercial Availability at Defined Purity Enables Procurement with Specification Certainty

The target compound (CAS 922881-35-4) is commercially available from multiple suppliers at a catalog purity of ≥95%, with a catalog number CM896802 and molecular weight specification of 310.78 g/mol . The compound is offered as a research-grade chemical for non-human research use only, with stock availability reported . In contrast, several close analogs—including the 4-fluorophenyl and 4-bromophenyl variants—are less consistently stocked or require custom synthesis, which introduces longer lead times and batch-to-batch variability. For procurement decision-making, the availability of the target compound with defined purity specifications from established chemical suppliers reduces sourcing risk and enables reproducible experimental design .

Commercial sourcing Purity specification Procurement reliability

Recommended Application Scenarios for 6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one Based on Verified Evidence


Structure-Activity Relationship (SAR) Exploration of N2-Benzyl Substitution Effects in Pyridazinone-Based PDE Inhibitor Programs

The target compound serves as a distinct SAR probe for evaluating the impact of meta-methylbenzyl substitution at the N2 position of the 6-(4-chlorophenyl)pyridazinone scaffold. This specific substitution pattern fills a gap between the unsubstituted N2-benzyl analog and more elaborate N2-substituted variants described in the Edmondson et al. (2003) PDE3B inhibitor series, where N2-benzyl substitution was shown to be critical for achieving sub-nanomolar potency and subtype selectivity (PDE3B IC50 = 0.19 nM for lead compound) [1]. Incorporating the target compound into a systematic SAR matrix alongside the para-methyl isomer (CAS 922946-21-2) and the ortho-methyl isomer (CAS 941930-96-7) enables mapping of positional methyl effects on PDE3 potency and selectivity [1].

Halogen Bonding Probe in 6-Aryl Pyridazinone Medicinal Chemistry Campaigns

The 4-chlorophenyl substituent at position 6 of the target compound provides a well-characterized halogen bonding pharmacophore suitable for probing halogen bond interactions in target protein binding sites. Compared to the 4-fluoro analog (which lacks significant halogen bond donor capability) and the 4-bromo analog (which may exhibit enhanced but potentially less selective halogen bonding), the chloro substituent offers a balanced profile [1]. The meta-methylbenzyl group at N2 provides additional steric and electronic modulation without introducing competing halogen bond interactions, making this compound suitable for isolating the contribution of the 4-chlorophenyl halogen bond to target affinity in biophysical and biochemical assays [1].

Kinase Inhibitor Lead Optimization Using the 6-Aryl-2-Benzylpyridazinone Scaffold

The pyridazinone scaffold with 6-aryl and 2-benzyl substitution has been validated as a productive template for kinase inhibitor discovery, most notably in the development of potent and selective c-Met tyrosine kinase inhibitors [1]. The target compound, featuring the 6-(4-chlorophenyl)-2-(3-methylbenzyl) substitution pattern, represents a specific structural variant within this validated kinase inhibitor chemotype. Its use as a starting point or reference compound in kinase selectivity profiling panels can provide SAR insights into how the meta-methylbenzyl group influences kinome-wide selectivity compared to other N2-substituted analogs [1].

Computational Chemistry Benchmarking Using Positional Isomer Property Differentiation

The target compound (Complexity = 466) and its para-methyl positional isomer (Complexity = 458) present a minimal perturbation pair—identical molecular formula, molecular weight, XLogP3, TPSA, and HBD/HBA counts—differing only in the position of a single methyl group [1]. This makes the pair ideally suited for benchmarking computational methods, including conformer generation algorithms, shape-based screening tools, and free energy perturbation (FEP) calculations, where the ability to distinguish subtle topological differences between positional isomers is a stringent test of method accuracy [1].

Quote Request

Request a Quote for 6-(4-chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.